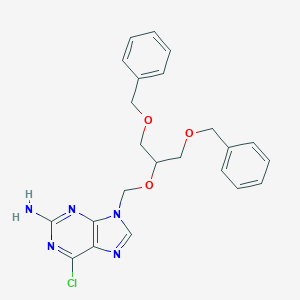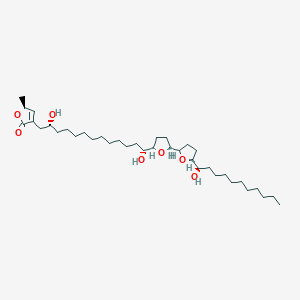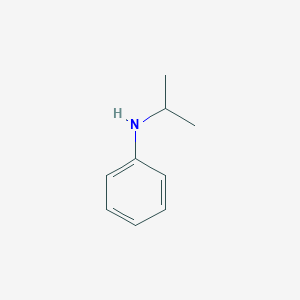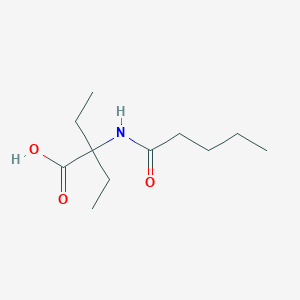
2-Ethyl-2-(pentanoylamino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2-(pentanoylamino)butanoic acid, also known as EPAB, is a modified amino acid that has gained attention in the scientific community for its potential therapeutic applications. EPAB is a synthetic derivative of methionine, an essential amino acid that plays a crucial role in protein synthesis and metabolism. In
Mécanisme D'action
2-Ethyl-2-(pentanoylamino)butanoic acid's mechanism of action is not fully understood, but it is believed to act by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. NF-κB activation leads to the production of pro-inflammatory cytokines and chemokines. By inhibiting NF-κB activation, 2-Ethyl-2-(pentanoylamino)butanoic acid can reduce the production of these inflammatory mediators.
Effets Biochimiques Et Physiologiques
2-Ethyl-2-(pentanoylamino)butanoic acid has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory properties, 2-Ethyl-2-(pentanoylamino)butanoic acid has been shown to have antioxidant activity and can protect against oxidative stress-induced damage. 2-Ethyl-2-(pentanoylamino)butanoic acid has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-Ethyl-2-(pentanoylamino)butanoic acid is its ease of synthesis, which makes it readily available for lab experiments. 2-Ethyl-2-(pentanoylamino)butanoic acid is also stable under physiological conditions, which makes it suitable for in vitro and in vivo studies. However, one of the limitations of 2-Ethyl-2-(pentanoylamino)butanoic acid is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
2-Ethyl-2-(pentanoylamino)butanoic acid is a promising molecule with potential therapeutic applications in various diseases. Future research should focus on further elucidating its mechanism of action and exploring its potential in other disease areas, such as cancer and cardiovascular disease. Additionally, the development of more water-soluble derivatives of 2-Ethyl-2-(pentanoylamino)butanoic acid could improve its bioavailability and make it a more viable therapeutic option.
Méthodes De Synthèse
2-Ethyl-2-(pentanoylamino)butanoic acid can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the protection of the amino group of methionine with a tert-butyloxycarbonyl (Boc) group. The protected methionine is then reacted with pentanoyl chloride to form the corresponding amide. The Boc group is then removed, and the resulting intermediate is coupled with ethyl bromoacetate to yield 2-Ethyl-2-(pentanoylamino)butanoic acid.
Applications De Recherche Scientifique
2-Ethyl-2-(pentanoylamino)butanoic acid has been studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is its use as an anti-inflammatory agent. In vitro and in vivo studies have shown that 2-Ethyl-2-(pentanoylamino)butanoic acid can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
Numéro CAS |
141745-72-4 |
|---|---|
Nom du produit |
2-Ethyl-2-(pentanoylamino)butanoic acid |
Formule moléculaire |
C11H21NO3 |
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
2-ethyl-2-(pentanoylamino)butanoic acid |
InChI |
InChI=1S/C11H21NO3/c1-4-7-8-9(13)12-11(5-2,6-3)10(14)15/h4-8H2,1-3H3,(H,12,13)(H,14,15) |
Clé InChI |
UIZMGTKPFTXWEU-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC(CC)(CC)C(=O)O |
SMILES canonique |
CCCCC(=O)NC(CC)(CC)C(=O)O |
Synonymes |
Butanoic acid, 2-ethyl-2-[(1-oxopentyl)amino]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



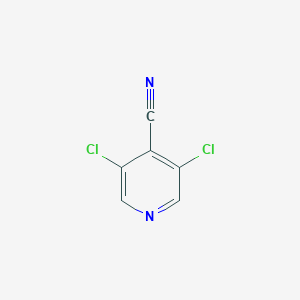
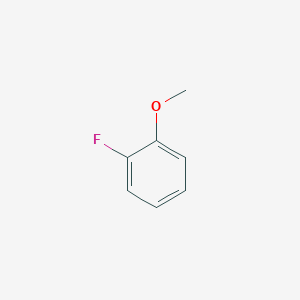
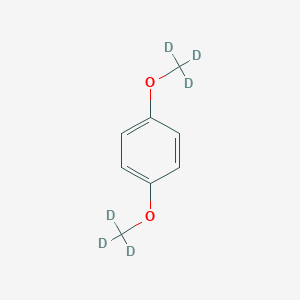
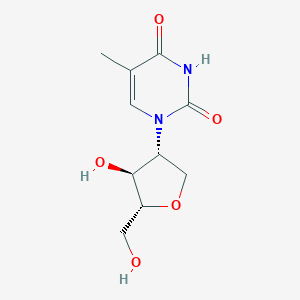
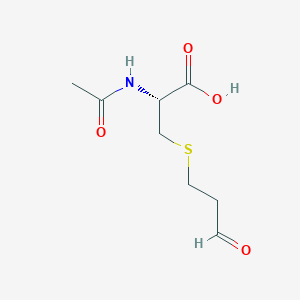
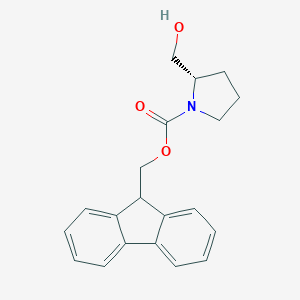
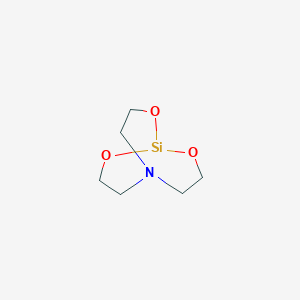
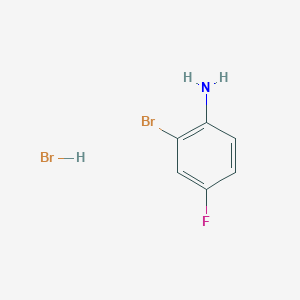
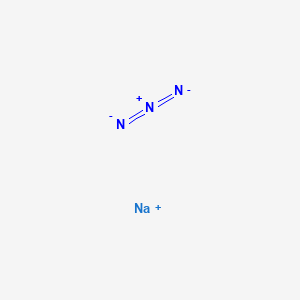
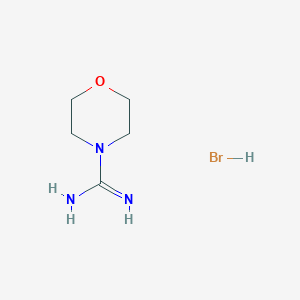
![4-[(2,5-Difluorophenyl)methyl]piperidine](/img/structure/B128919.png)
